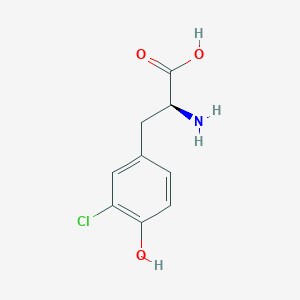

3-Chloro-L-tyrosine

概要

説明

3-クロロチロシンは、アミノ酸チロシンの塩素化誘導体です。これは、チロシンが塩素化されたときに生成され、通常は白血球の一部に見られる酵素であるミエロペルオキシダーゼの作用によって行われます。 この化合物は、酸化ストレスと炎症のバイオマーカーとして頻繁に使用されます。その存在は、生物学的システムにおける反応性塩素種の関与を示しているためです .

作用機序

3-クロロチロシンは、主に酸化ストレスのバイオマーカーとしての役割を通じてその効果を発揮します。これは、ミエロペルオキシダーゼが次亜塩素酸の存在下でチロシンの塩素化を触媒するときに生成されます。この反応は、反応性塩素種が病原体と戦うために生成される炎症反応中に発生します。 3-クロロチロシンの存在は、これらの反応性種の関与を示し、炎症と酸化損傷の分子経路に関する洞察を提供します .

類似の化合物との比較

類似の化合物

3,5-ジクロロチロシン: 3-クロロチロシンのさらなる塩素化によって生成される、チロシンの別の塩素化誘導体。

チロシン: 塩素化されて3-クロロチロシンを生成できる親アミノ酸。

4-クロロチロシン: 塩素原子がチロシン分子の4位に結合している位置異性体.

独自性

3-クロロチロシンは、ミエロペルオキシダーゼの作用による特定の形成と酸化ストレスのバイオマーカーとしての役割によってユニークです。 異性体や他の塩素化誘導体とは異なり、3-クロロチロシンは、炎症反応と反応性塩素種の存在に特に関与しています .

生化学分析

Biochemical Properties

3-Chloro-L-tyrosine is formed from a reaction between the myeloperoxidase (MPO) product hypochlorous acid and L-tyrosine . This compound interacts with enzymes, proteins, and other biomolecules in the context of myeloperoxidase-catalyzed oxidation .

Cellular Effects

The cellular effects of this compound are primarily associated with its role in myeloperoxidase-catalyzed oxidation . It is markedly elevated in low-density lipoprotein isolated from human atherosclerotic intima . This suggests that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its formation from a reaction between the myeloperoxidase (MPO) product hypochlorous acid and L-tyrosine . This process may involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that this compound is a stable compound, and its levels can be measured in biological samples over time .

Metabolic Pathways

This compound is involved in the metabolic pathway of myeloperoxidase-catalyzed oxidation . This pathway involves the interaction of this compound with enzymes and cofactors, and may influence metabolic flux or metabolite levels .

準備方法

合成経路と反応条件

3-クロロチロシンは、チロシンの塩素化によって合成できます。一般的な方法の1つは、次亜塩素酸(HOCl)を塩素化剤として使用することです。 この反応は通常、水溶液中で制御されたpHで実施され、チロシン分子の3位での選択的塩素化が保証されます .

工業的生産方法

3-クロロチロシンの特定の工業的生産方法は広く文書化されていませんが、一般的なアプローチは、高収率と純度を確保するために、制御された条件下での大規模な塩素化反応を含むでしょう。 このプロセスには、目的の生成物を単離するための結晶化やクロマトグラフィーなどの精製工程が含まれる可能性があります .

化学反応の分析

反応の種類

3-クロロチロシンは、以下を含むさまざまな化学反応を起こします。

酸化: 3,5-ジクロロチロシンを生成するためにさらに酸化できます。

還元: 還元反応は塩素原子を除去し、チロシンに戻すことができます。

一般的な試薬と条件

酸化: ミエロペルオキシダーゼの存在下で過酸化水素(H2O2)などの試薬は、3-クロロチロシンの酸化を促進できます。

還元: 水素化ホウ素ナトリウム(NaBH4)などの還元剤を使用して、塩素原子を除去できます。

生成される主な生成物

酸化: 3,5-ジクロロチロシン。

還元: チロシン。

科学研究への応用

3-クロロチロシンは、科学研究でいくつかの用途があります。

化学: 塩素化反応と塩素化アミノ酸の挙動を研究するためのモデル化合物として使用されます。

生物学: 酸化ストレスと炎症のバイオマーカーとして役立ち、生物学的システムにおける反応性塩素種の役割を理解するのに役立ちます。

医学: 心血管疾患や神経変性疾患など、酸化ストレスに関連する疾患における潜在的な役割について調査されています。

科学的研究の応用

3-Chlorotyrosine has several applications in scientific research:

Chemistry: Used as a model compound to study chlorination reactions and the behavior of chlorinated amino acids.

Biology: Serves as a biomarker for oxidative stress and inflammation, helping to understand the role of reactive chlorine species in biological systems.

Medicine: Investigated for its potential role in diseases associated with oxidative stress, such as cardiovascular diseases and neurodegenerative disorders.

Industry: May be used in the development of diagnostic assays and as a standard in analytical chemistry.

類似化合物との比較

Similar Compounds

3,5-Dichlorotyrosine: Another chlorinated derivative of tyrosine, formed through further chlorination of 3-chlorotyrosine.

Tyrosine: The parent amino acid, which can be chlorinated to form 3-chlorotyrosine.

4-Chlorotyrosine: A positional isomer where the chlorine atom is attached to the 4-position of the tyrosine molecule.

Uniqueness

3-Chlorotyrosine is unique due to its specific formation through the action of myeloperoxidase and its role as a biomarker for oxidative stress. Unlike its isomers or other chlorinated derivatives, 3-chlorotyrosine is specifically associated with inflammatory responses and the presence of reactive chlorine species .

生物活性

3-Chloro-L-tyrosine (Cl-Tyr) is a halogenated derivative of the amino acid tyrosine, formed through the action of myeloperoxidase (MPO) in the presence of reactive chlorine species. This compound has garnered attention as a biomarker for various pathological states, particularly those involving oxidative stress and inflammation. This article explores the biological activity of this compound, including its formation, significance in disease processes, detection methods, and implications in clinical settings.

Formation and Mechanism

This compound is generated when tyrosine residues in proteins are chlorinated by hypochlorous acid (HOCl), which is produced by the MPO enzyme during inflammatory responses. This reaction can lead to modifications in protein structure and function, contributing to the pathophysiology of several diseases.

Reaction Mechanism

The chlorination of tyrosine primarily occurs via two pathways:

- Direct Chlorination : Involves the attack of HOCl on the aromatic ring of tyrosine.

- Chloramine Formation : Chloramines formed from the reaction of ammonia or amines with HOCl can also chlorinate tyrosine residues.

Role as a Biomarker

This compound serves as a specific marker for MPO-catalyzed oxidation and has been linked to various conditions, including:

- Atherosclerosis : Elevated levels of Cl-Tyr have been found in low-density lipoprotein (LDL) isolated from atherosclerotic plaques, indicating its role in lipid oxidation and plaque formation .

- Chronic Inflammatory Diseases : Increased concentrations of Cl-Tyr have been associated with conditions such as renal failure, myocardial infarction, and cystic fibrosis .

- Chlorine Exposure : Recent studies have identified Cl-Tyr as a novel biomarker for chlorine poisoning, detectable in blood samples following exposure .

Detection Methods

Quantifying this compound in biological samples is crucial for understanding its role in disease. Several analytical techniques have been developed:

Case Studies

- Atherosclerosis Study :

- Chlorine Poisoning Investigation :

Research Findings

Recent research highlights the importance of this compound in various biological contexts:

- Inflammation and Oxidative Stress : Elevated Cl-Tyr levels correlate with markers of inflammation and oxidative damage, reinforcing its role as an indicator of tissue injury .

- Clinical Implications : The detection of Cl-Tyr can inform clinical assessments for conditions related to oxidative stress and inflammation, potentially guiding therapeutic interventions .

特性

IUPAC Name |

(2S)-2-amino-3-(3-chloro-4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO3/c10-6-3-5(1-2-8(6)12)4-7(11)9(13)14/h1-3,7,12H,4,11H2,(H,13,14)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACWBBAGYTKWBCD-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)N)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C[C@@H](C(=O)O)N)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801315678 | |

| Record name | 3-Chloro-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801315678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7423-93-0 | |

| Record name | 3-Chloro-L-tyrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7423-93-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chlorotyrosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007423930 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chloro-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801315678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-L-tyrosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.228 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-CHLOROTYROSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SY44C9MINA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。